molecular formula C20H36O5 B159259 13,14-Dihydro-15-keto prostaglandin F1alpha

13,14-Dihydro-15-keto prostaglandin F1alpha

Cat. No.: B159259
M. Wt: 356.5 g/mol
InChI Key: FVPKMMQYALWZHV-AKHDSKFASA-N
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Description

13,14-dihydro-15-keto Prostaglandin F1.alpha. is a metabolite of Prostaglandin F1.alpha. It is formed by the reduction of the C-13,14 double bond in 15-keto Prostaglandin F1.alpha. by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . This compound is significant in the study of prostaglandin metabolism and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,14-dihydro-15-keto Prostaglandin F1.alpha. typically involves the hydrogenation of the 13,14-double bond in 15-keto Prostaglandin F1.alpha. This process is catalyzed by prostaglandin Δ13-reductase . The reaction conditions often require a controlled environment to ensure the selective reduction of the double bond without affecting other functional groups.

Industrial Production Methods

Industrial production of 13,14-dihydro-15-keto Prostaglandin F1.alpha. involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for yield and purity, often involving solid-phase extraction and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

13,14-dihydro-15-keto Prostaglandin F1.alpha. undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Further reduction can modify the functional groups present in the molecule.

    Substitution: The hydroxyl groups can undergo substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13,14-dihydro-15-keto Prostaglandin F1.alpha. is unique due to its specific formation pathway and its role as a marker for Prostaglandin F1.alpha. biosynthesis. Its stability and non-reactivity in blood samples make it a reliable indicator for studying prostaglandin metabolism .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-19,22-23H,2-14H2,1H3,(H,24,25)/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKMMQYALWZHV-AKHDSKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 2
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 3
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 4
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 5
13,14-Dihydro-15-keto prostaglandin F1alpha
Reactant of Route 6
13,14-Dihydro-15-keto prostaglandin F1alpha

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